molecular formula C16H13ClN2OS B2389215 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol CAS No. 793678-90-7

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol

Cat. No.: B2389215
CAS No.: 793678-90-7
M. Wt: 316.8
InChI Key: YYLYVXLIENWSCF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol is a synthetic imidazole-based compound intended for research use only. It is not for diagnostic or therapeutic applications. Imidazole-thiol scaffolds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities. Related 1,5-diaryl-1H-imidazole structures have been identified as key scaffolds in the design of novel inhibitors targeting protein-protein interactions, such as the HIV-1 integrase and LEDGF/p75 interface . Furthermore, analogous benzimidazole and imidazole derivatives demonstrate potential in anticancer research, with studies showing activity against targets like the Pin1 enzyme in breast cancer cell lines . The specific substitution pattern on this compound—featuring a 4-chlorophenyl group at the 5-position and a 2-methoxyphenyl group at the 1-position—suggests its utility as a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can employ this building block to develop new chemical entities for probing biological mechanisms and screening against various disease targets.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-20-15-5-3-2-4-13(15)19-14(10-18-16(19)21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYVXLIENWSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol typically involves the condensation of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the imidazole ring. The thiol group is introduced via a nucleophilic substitution reaction using thiourea as the sulfur source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that imidazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antibacterial and antifungal properties. The compound's structure allows it to interact effectively with microbial proteins, enhancing its antimicrobial efficacy .
  • Anti-inflammatory Properties : The compound demonstrates potential in reducing inflammation, making it a candidate for treating inflammatory diseases. The presence of the thio group in the imidazole structure is believed to enhance this activity .
  • Anticancer Potential : Preliminary studies suggest that derivatives of imidazole can inhibit cancer cell proliferation. The compound's ability to modulate cellular pathways involved in cancer progression is currently under investigation .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. This activity is attributed to the imidazole ring's ability to donate electrons and stabilize free radicals .

Antimicrobial Studies

A study published in the International Journal of Creative Research Thoughts highlighted the antimicrobial activity of various imidazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol. The compound was tested against several bacterial strains, showing promising results with significant zones of inhibition compared to standard antibiotics .

Anticancer Research

Research conducted on imidazole derivatives has indicated their potential as anticancer agents. A specific case study demonstrated that modifications in the substituents on the imidazole nucleus could enhance cytotoxicity against cancer cell lines. The study emphasized structure-activity relationships that could guide future drug design efforts .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
AnticancerInhibition of cancer cell proliferation
AntioxidantScavenging of free radicals

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions, affecting enzymatic activity and other biological processes.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

Compound Name Position 1 Substituent Position 5 Substituent Position 2 Group Key Properties/Applications Reference
Target Compound 2-Methoxyphenyl 4-Chlorophenyl Thiol (-SH) Potential COX inhibition (inferred)
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine o-Tolyl 4-Chlorophenyl Amine (-NH₂) Enhanced hydrogen bonding capacity
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 4-Chlorophenyl Phenyl Chlorine (-Cl) Reduced H-bonding; higher lipophilicity
1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol Benzyl 4-Chlorophenyl Thiol (-SH) Increased lipophilicity

Key Observations :

  • The thiol group in the target compound and may enable disulfide bond formation or metal coordination, unlike the amine in or chlorine in .
  • The 2-methoxyphenyl group in the target compound introduces steric hindrance and ortho-substitution effects compared to para-substituted analogs (e.g., 4-methoxyphenyl in ).

Variations in Aromatic Ring Substituents

Compound Name Position 1 Substituent Position 5 Substituent Key Differences Impact on Properties Reference
Target Compound 2-Methoxyphenyl 4-Chlorophenyl Ortho-methoxy group Enhanced steric effects; altered solubility
5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol 4-Methoxyphenyl 4-Fluorophenyl Fluorine (smaller, electronegative) vs. Cl Higher polarity; potential bioavailability
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol 4-Methylphenyl 4-Bromophenyl Bromine (larger, polarizable) vs. Cl Stronger van der Waals interactions
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol 2-Isopropylphenyl 4-Chlorophenyl Bulky isopropyl group Reduced solubility; steric hindrance

Key Observations :

  • Electron-withdrawing groups (Cl, F, Br) at position 5 enhance electrophilicity, while electron-donating groups (methoxy, methyl) at position 1 modulate electronic effects .
  • Ortho-substitution (e.g., 2-methoxy in the target compound) introduces steric constraints absent in para-substituted analogs (e.g., ).

Functional Group Comparisons in Hybrid Derivatives

Compound Name Core Structure Functional Hybridization Notable Properties Reference
Target Compound Imidazole-thiol N/A Base structure for further derivatization
(E)-4-(1-(Hydroxyimino)ethyl)-2-methoxyphenyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate Pyrazole-oxime Carboxylate + oxime Dual functionality for enzyme inhibition
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole-thioether Thioether linkage to thiazole Enhanced bioavailability and target selectivity

Key Observations :

    Biological Activity

    5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, also known by its CAS number 793678-90-7, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

    • Molecular Formula : C16H13ClN2OS
    • Molecular Weight : 316.81 g/mol
    • Appearance : Light yellow to yellow solid
    • Purity : ≥95.0% (HPLC) .

    Antitumor Activity

    Research indicates that imidazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, exhibit significant antitumor properties. Various studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study showed that compounds with imidazole and thiazole rings displayed cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

    Table 1: Antitumor Activity of Related Compounds

    Compound NameIC50 (µM)Cancer Cell Line
    Compound A1.61A-431
    Compound B1.98Jurkat
    5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiolTBDTBD

    Anticonvulsant Properties

    Imidazole derivatives have also been evaluated for their anticonvulsant activity. In a comparative study, several compounds demonstrated varying degrees of effectiveness in reducing seizure activity in animal models. The presence of the methoxy group in the phenyl ring is often linked to enhanced anticonvulsant properties .

    The biological activity of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol may be attributed to its ability to interact with specific cellular targets:

    • Inhibition of Enzymes : Similar compounds have been shown to inhibit cholinergic enzymes like butyrylcholinesterase, which plays a role in neurotransmission and could contribute to their anticonvulsant effects .
    • Induction of Apoptosis : The compound may induce apoptosis through pathways involving caspases and other pro-apoptotic factors, leading to cell death in tumor cells .

    Case Study 1: Antitumor Efficacy

    In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives and tested their efficacy against human glioblastoma U251 cells. The results indicated that certain modifications in the chemical structure significantly enhanced their cytotoxicity .

    Case Study 2: Anticonvulsant Screening

    Another study focused on the anticonvulsant properties of substituted imidazoles using the maximal electroshock seizure (MES) test in rodents. The results suggested that compounds similar to 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol exhibited promising anticonvulsant activity, warranting further investigation into their therapeutic potential .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

    • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a similar imidazole-2-thiol derivative was synthesized by reacting a thiol precursor (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent . Adjusting reaction time (e.g., 6–12 hours) and temperature (80–100°C) can optimize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
    • Key Variables :

    VariableImpact on Yield
    Solvent polarityHigher polarity (e.g., DMF) improves solubility of intermediates.
    Base strengthK₂CO₃ vs. NaHCO₃ affects reaction kinetics.
    StoichiometryExcess acylating agent (1.2–1.5 eq.) minimizes side products.

    Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

    • Methodology :

    • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, thiol proton absence due to tautomerism) .
    • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
    • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
      • Analytical Challenges : Thiol oxidation during analysis requires inert atmospheres or derivatization (e.g., alkylation with iodoacetamide) to stabilize the compound .

    Q. How do substituents (chlorophenyl, methoxyphenyl) influence the compound’s chemical stability and reactivity?

    • Structural Insights :

    • The 4-chlorophenyl group enhances lipophilicity, affecting solubility in polar solvents (e.g., logP ~3.5) .
    • The 2-methoxyphenyl substituent introduces steric hindrance, slowing nucleophilic attacks at the imidazole C2 position .
      • Stability Tests :
    ConditionDegradation PathwayMitigation Strategy
    Acidic (pH <3)Thiol group protonation → dimerizationUse buffered solutions (pH 7–8)
    Oxidative (H₂O₂)Thiol → disulfide formationAdd antioxidants (e.g., BHT)

    Advanced Research Questions

    Q. How does the chlorophenyl group influence bioactivity compared to fluorophenyl or methyl-substituted analogs?

    • Comparative Analysis :

    • Chlorophenyl : Enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀ = 1.2 µM vs. 2.8 µM for fluorophenyl) due to higher electronegativity and van der Waals interactions .
    • Methoxyphenyl : The ortho-methoxy group disrupts π-π stacking in planar targets, reducing potency in some assays .
      • Experimental Design :
    • Perform molecular docking (e.g., AutoDock Vina) to compare binding modes .
    • Validate with enzyme inhibition assays (e.g., COX-1/2) under standardized conditions (pH 7.4, 37°C) .

    Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?

    • Methodology :

    • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
    • QSAR Models : Use descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to correlate structure with activity .
      • Case Study : A QSAR model for imidazole-thiols predicted a 15% increase in antibacterial activity for chlorophenyl vs. methyl-substituted analogs, validated experimentally .

    Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

    • Data Reconciliation Framework :

    Standardize Assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and negative controls .

    Metabolite Profiling : Identify active metabolites (e.g., sulfoxide derivatives) via LC-MS .

    Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds .

    • Example : Discrepancies in COX inhibition may arise from assay pH (optimum activity at pH 7.0–7.4) or solvent effects (DMSO vs. ethanol) .

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